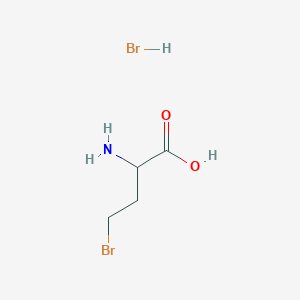
2-Amino-4-bromobutanoic acid hydrobromide
Overview
Description
“2-Amino-4-bromobutanoic acid hydrobromide” is a chemical compound that may be used in the synthesis of metalloaminoacids such as [34 S]-enriched methionine (34 S-Met), telluromethionine (TeMet) and selenohomolanthionine (SeHLan) . It is a white to light yellow to light orange powder to crystal .
Synthesis Analysis
The (2S)- and (2R)-2-Amino-4-bromobutanoic acid were prepared starting from N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection was necessary to prevent a partial racemisation during Barton’s radical decarboxylation used to transform the γ-carboxylic group into a bromide .
Molecular Structure Analysis
The molecular formula of “2-Amino-4-bromobutanoic acid hydrobromide” is C4H8BrNO2·HBr and its molecular weight is 262.93 .
Chemical Reactions Analysis
The bromide in “2-Amino-4-bromobutanoic acid hydrobromide” reacted with different nitrogen, oxygen and sulphur nucleophiles to give nonnatural amino acids characterised by basic or heterocyclic side chains .
Physical And Chemical Properties Analysis
“2-Amino-4-bromobutanoic acid hydrobromide” is a solid at 20 degrees Celsius. It is soluble in water and methanol. Its specific rotation [a]20/D is +14.0 to +19.0 deg (C=1, MeOH). It has a melting point of 184 °C (dec.) .
Scientific Research Applications
Synthesis of Metalloaminoacids
This compound may be used in the synthesis of metalloaminoacids such as [34 S]-enriched methionine (34 S-Met), telluromethionine (TeMet) and selenohomolanthionine (SeHLan) .
Building Block for Stereoselective Preparation
It serves as a building block used in stereoselective preparation of phosphinic acid phosphapeptide analogs of glutamyl-γ-glutamate . These analogs are potent inhibitors of folylpolyglutamate synthetase, an enzyme involved in the metabolism of folic acid.
Pharmaceutical Synthesis Intermediate
It is used as an intermediate in pharmaceutical synthesis . The specific drugs that use this compound as an intermediate are not mentioned in the sources, but it’s a common practice in pharmaceutical industry to use such compounds in drug synthesis.
Synthesis of SAM and Nitrogen Analogues
This compound is an important intermediate in the chemical synthesis of S-adenosylmethionine (SAM) and its nitrogen analogues . SAM is a common co-substrate involved in methyl group transfers.
Precursor for Non-natural Amino Acids
It can be used to prepare L-selenomethionine and some precursors of non-natural amino acids . L-selenomethionine is an important compound in selenoproteins, which have been the focus of many cancer-related studies.
Role in Cancer Research
L-selenomethionine, which can be synthesized from this compound, plays a significant role in cancer research due to its anti-cancer properties .
Safety and Hazards
“2-Amino-4-bromobutanoic acid hydrobromide” causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment. In case of skin contact, wash with plenty of water. If eye irritation persists, get medical advice/attention .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of metalloaminoacids , which suggests that it may interact with proteins or enzymes that utilize these amino acids.
Mode of Action
It is known that the compound can react with different nitrogen, oxygen, and sulfur nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to the formation of non-natural amino acids characterized by basic or heterocyclic side chains .
Biochemical Pathways
Given its role in the synthesis of metalloaminoacids , it may influence pathways involving these amino acids.
Pharmacokinetics
Its solubility in dmf, dmso, and methanol suggests that it may have good bioavailability.
Result of Action
It is used in the synthesis of non-natural amino acids and metalloaminoacids , suggesting that it may influence protein structure and function.
Action Environment
It is known to be stable in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
properties
IUPAC Name |
2-amino-4-bromobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMXICGDYZOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551717 | |
| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76338-90-4 | |
| Record name | 2-Amino-4-bromobutyric acid hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76338-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
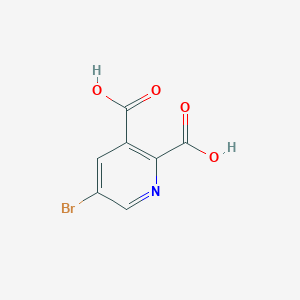

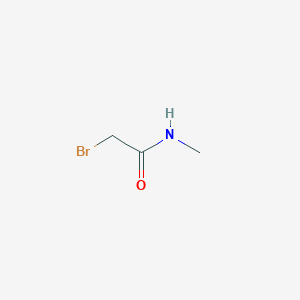
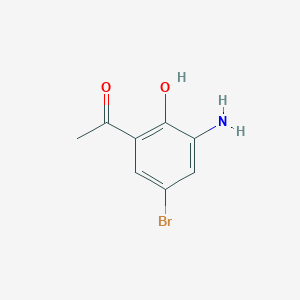

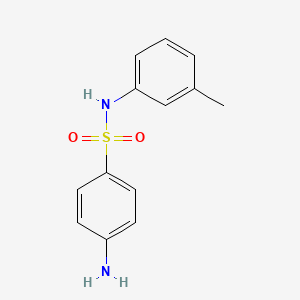



![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

